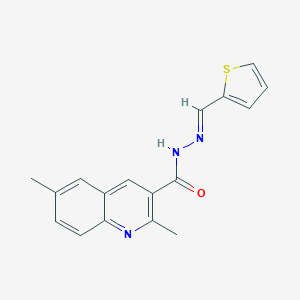![molecular formula C24H21N3O7S B306833 ETHYL (2E)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B306833.png)
ETHYL (2E)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{2-hydroxy-3-nitrobenzylidene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as hydroxy, nitro, methoxy, and carboxylate
Preparation Methods
The synthesis of ETHYL (2E)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 2-hydroxy-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding benzylidene derivative. This intermediate is then reacted with 3-methoxybenzylamine and thiourea under reflux conditions to form the thiazolopyrimidine core. The final product is obtained after purification through recrystallization or chromatography .
Chemical Reactions Analysis
Ethyl 2-{2-hydroxy-3-nitrobenzylidene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions due to the presence of multiple reactive functional groups. Some of the common reactions include:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Condensation: The carbonyl group can participate in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown potential as antiviral and antimicrobial agents.
Mechanism of Action
The mechanism of action of ETHYL (2E)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The compound can also inhibit specific enzymes or receptors involved in cellular processes, leading to cytotoxic effects .
Comparison with Similar Compounds
Ethyl 2-{2-hydroxy-3-nitrobenzylidene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with a different substitution pattern on the aromatic ring.
Methyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Contains a thienyl group instead of a methoxyphenyl group.
These comparisons highlight the unique structural features and reactivity of ETHYL (2E)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE.
Properties
Molecular Formula |
C24H21N3O7S |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2-hydroxy-3-nitrophenyl)methylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H21N3O7S/c1-4-34-23(30)19-13(2)25-24-26(20(19)14-7-5-9-16(11-14)33-3)22(29)18(35-24)12-15-8-6-10-17(21(15)28)27(31)32/h5-12,20,28H,4H2,1-3H3/b18-12+ |
InChI Key |
ZFHSNOVOCBTEKO-LDADJPATSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=C(C(=CC=C4)[N+](=O)[O-])O)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C\C4=C(C(=CC=C4)[N+](=O)[O-])O)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=C(C(=CC=C4)[N+](=O)[O-])O)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B306750.png)
![2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B306753.png)
![N'-(4-chlorobenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide](/img/structure/B306754.png)
![N'-[(5-{3-nitrophenyl}-2-furyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306759.png)
![2,6-dimethyl-N'-[4-(4-morpholinyl)benzylidene]-3-quinolinecarbohydrazide](/img/structure/B306760.png)







![2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306771.png)
![N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide](/img/structure/B306773.png)
